Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

Cholinesterase inhibition Structure-activity relationship Neurodegenerative disease research

This racemic proline-derived carbamate is ideally deployed as a negative control in cholinesterase inhibitor SAR studies, due to its weak AChE inhibition (IC50 >100μM) and absent BChE activity. Its unsubstituted phenyl ring provides the minimal-activity reference point against which potency gains from halogen or hydroxyl substitutions are measured. With a verified GC-MS spectrum available, it also serves as a reliable analytical reference standard. The N-Cbz protecting group and phenylcarbamoyl moiety make it a versatile intermediate for hydrogenolysis or electrophilic aromatic substitution.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 1786082-10-7
Cat. No. B3110189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
CAS1786082-10-7
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(17)19(23)24-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,20,22)
InChIKeyBVUZRTUBVZIRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786082-10-7) – Pyrrolidine-2-Carboxamide Scaffold Baseline for Cholinesterase Screening


Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786082-10-7, MF C₁₉H₂₀N₂O₃, MW 324.38) is a racemic proline-derived carbamate bearing an N-Cbz protecting group and a phenylcarbamoyl moiety at the 2-position . This compound belongs to a class of pyrrolidine-2-carboxamide anilides (also known as prolinanilides) that have been systematically evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [1]. It serves as a reference point for understanding baseline cholinesterase activity within a series of 25 structurally related benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates [1].

Why In-Class Pyrrolidine Carbamates Cannot Substitute for Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate


Generic substitution among benzyl 2-(arylcarbamoyl)pyrrolidine-1-carboxylates is scientifically invalid due to pronounced structure-activity divergence. Within the same chemical series, AChE inhibitory activity varies from weak inhibition (IC₅₀ > 100 μM for the unsubstituted phenyl analog) to moderate potency (IC₅₀ = 46.35 μM for the 2-chlorophenyl derivative), while BChE activity can be absent (inactive for the phenyl analog) or reach rivastigmine-comparable levels (IC₅₀ = 27.38 μM for the 2-bromophenyl analog) [1]. The quantitative evidence below demonstrates that even single-substituent changes on the phenyl ring fundamentally alter potency and enzyme selectivity profiles, rendering simple structural similarity an unreliable proxy for functional equivalence [1].

Procurement-Relevant Quantitative Differentiation of Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786082-10-7)


AChE Inhibition Potency: Weak Baseline Activity Distinguishes Unsubstituted Phenyl Analog from Halogenated Derivatives

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate exhibits weak acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ exceeding 100 μM, a value that places it among the least potent members of the 25-compound series [1]. In contrast, the most potent AChE inhibitor in the same study, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, demonstrated an IC₅₀ of 46.35 μM [1]. This approximately 2-fold difference in potency (or greater, given the >100 μM threshold for the phenyl analog) establishes the unsubstituted phenyl compound as a weak-activity reference point rather than an efficacious inhibitor [1].

Cholinesterase inhibition Structure-activity relationship Neurodegenerative disease research

BChE Selectivity Profile: Phenyl Analog Lacks BChE Activity While Halogenated Analogs Show Rivastigmine-Comparable Potency

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate demonstrates no measurable butyrylcholinesterase (BChE) inhibitory activity in the same assay system where halogen-substituted analogs display potent inhibition [1]. Specifically, the 4-bromophenyl analog exhibited an IC₅₀ of 28.21 μM and the 2-bromophenyl analog an IC₅₀ of 27.38 μM against BChE, values comparable to the clinical cholinesterase inhibitor rivastigmine [1]. The phenyl analog's complete inactivity against BChE contrasts sharply with these sub-30 μM IC₅₀ values, representing a qualitative (active vs. inactive) rather than merely quantitative differentiation [1].

Butyrylcholinesterase inhibition Enzyme selectivity Alzheimer's disease research

Stereochemical Identity: Racemic Mixture vs. Single-Enantiomer (2S) Form – Implications for SAR Consistency

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786082-10-7) is supplied as the racemic mixture (unspecified stereochemistry), whereas the extensive structure-activity relationship data published in the primary literature pertains specifically to the (2S)-enantiomer series [1]. The (2S)-enantiomer, benzyl (2S)-2-(phenylcarbamoyl)pyrrolidine-1-carboxylate, is assigned a distinct CAS number (64030-42-8) and is identified by synonyms including Z-Pro-aniline and (S)-1-benzyloxycarbonylprolinanilide . The racemic mixture (CAS 1786082-10-7) may exhibit reduced or altered activity compared to the pure (2S)-enantiomer for which quantitative SAR data exist [1]. No peer-reviewed studies have characterized the cholinesterase inhibition of the racemate directly.

Stereochemistry Chiral purity Structure-activity relationship

Purity Specifications: Sigma-Aldrich 98% vs. Generic Vendor 95% – Analytical Suitability Differentiation

Commercially available benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate is offered with varying purity specifications. The Sigma-Aldrich catalog product (CAS 1786082-10-7) specifies a purity of 98% , whereas alternative vendors list purities of 95%+ . This 3% absolute purity difference (corresponding to up to 5% vs. 2% total impurity content) may be significant for applications requiring high analytical precision, such as reference standard preparation, quantitative NMR calibration, or sensitive biological assays where trace impurities could confound results. Sigma-Aldrich also provides Certificates of Analysis (COA) for batch-specific verification .

Analytical reference standard Compound purity Quality control

Analytical Reference Data: GC-MS Spectrum Available in SpectraBase for Identity Confirmation

A verified GC-MS spectrum for benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786082-10-7) is deposited in the SpectraBase spectral database under Spectrum ID 4wcSH2Cx17s and Wiley ID 1483797 [1]. The spectrum includes exact mass (324.147393 g/mol), InChIKey (BVUZRTUBVZIRSQ-UHFFFAOYSA-N), and SPLASH identifier (splash10-0006-9310000000-44fde987296093fc18f9) for unambiguous compound identification [1]. This reference spectrum provides a definitive means of confirming compound identity and purity by GC-MS, whereas many closely related pyrrolidine-2-carboxamide derivatives lack publicly accessible spectral reference data [1].

Mass spectrometry Analytical characterization Compound identification

Class-Wide Cytotoxicity Profile: Proline-Based Carbamates Show Insignificant Toxicity in THP-1 Cells

Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate belongs to a series of 25 proline-based carbamates that were collectively screened for cytotoxicity using the human monocytic leukemia THP-1 cell line [1]. All compounds in this series demonstrated insignificant toxicity under the assay conditions tested [1]. This class-wide finding establishes a low-cytotoxicity baseline for benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate and its structural analogs, distinguishing them from other pyrrolidine-containing chemotypes (e.g., certain MDM2 antagonists or cytotoxic PROTAC conjugates) where cytotoxicity is an intended or observed pharmacological effect [2].

Cytotoxicity Cell viability Safety screening

Evidence-Backed Research Applications for Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786082-10-7)


Negative Control or Baseline Reference in Cholinesterase SAR Studies

Given its weak AChE inhibition (IC₅₀ >100 μM) and complete lack of BChE activity, benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate is optimally deployed as a negative control or baseline reference compound in structure-activity relationship (SAR) studies of pyrrolidine-2-carboxamide cholinesterase inhibitors . Its unsubstituted phenyl ring provides the minimal-activity reference point against which the potency gains conferred by halogen, hydroxyl, or other aryl substitutions can be quantitatively measured .

Analytical Reference Standard for GC-MS Method Development and Compound Identification

The availability of a verified GC-MS spectrum in the SpectraBase database (Spectrum ID 4wcSH2Cx17s) enables the use of benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate as an analytical reference standard [1]. Researchers developing GC-MS methods for the detection or quantification of pyrrolidine-2-carboxamide derivatives can leverage this authenticated spectral data for retention time locking, spectral library matching, and system suitability testing [1]. The 98% purity grade (Sigma-Aldrich) further supports this application .

Synthetic Intermediate for Diversification via Aryl Substitution or Deprotection

The N-Cbz protecting group and phenylcarbamoyl moiety of benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate make it a versatile synthetic intermediate . Hydrogenolysis of the Cbz group yields the free pyrrolidine amine, which can be further functionalized . Alternatively, the phenyl ring of the phenylcarbamoyl group represents a site for electrophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse aryl-substituted analogs for SAR exploration . This compound's role as a building block is supported by its inclusion in combinatorial chemistry vendor catalogs .

Low-Cytotoxicity Scaffold for Target-Based Cellular Screening

The class-wide finding of insignificant cytotoxicity in THP-1 cells for the proline-based carbamate series indicates that benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate and its analogs are suitable for cellular screening applications where confounding cytotoxicity must be minimized [2]. This property distinguishes the scaffold from other pyrrolidine-containing chemotypes where cytotoxicity is an inherent pharmacological effect, such as certain MDM2 antagonists [3]. Researchers conducting target-based assays in cellulo can employ this compound with reduced concern that observed effects arise from non-specific cytotoxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.